3-Methoxy-2-[(propan-2-yloxy)methyl]aniline 3-Methoxy-2-[(propan-2-yloxy)methyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17672496
InChI: InChI=1S/C11H17NO2/c1-8(2)14-7-9-10(12)5-4-6-11(9)13-3/h4-6,8H,7,12H2,1-3H3
SMILES:
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

3-Methoxy-2-[(propan-2-yloxy)methyl]aniline

CAS No.:

Cat. No.: VC17672496

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-2-[(propan-2-yloxy)methyl]aniline -

Specification

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name 3-methoxy-2-(propan-2-yloxymethyl)aniline
Standard InChI InChI=1S/C11H17NO2/c1-8(2)14-7-9-10(12)5-4-6-11(9)13-3/h4-6,8H,7,12H2,1-3H3
Standard InChI Key IEFGXIRXAUJSCJ-UHFFFAOYSA-N
Canonical SMILES CC(C)OCC1=C(C=CC=C1OC)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-Methoxy-2-[(propan-2-yloxy)methyl]aniline is inferred as C11_{11}H17_{17}NO2_{2}, with a molecular weight of 195.26 g/mol based on its structural similarity to 3-Methoxy-4-[(propan-2-yloxy)methyl]aniline. The compound’s IUPAC name derives from its substitution pattern: a methoxy (-OCH3_3) group at position 3 and a propan-2-yloxymethyl (-CH2_2-O-CH(CH3_3)2_2) group at position 2 of the benzene ring (Figure 1).

Figure 1: Proposed structure of 3-Methoxy-2-[(propan-2-yloxy)methyl]aniline.

Comparative Physicochemical Data

The following table contrasts key properties of structurally related aniline derivatives:

Compound NameMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
3-Methoxy-2-methylaniline C8_8H11_{11}NO137.18Not reportedNot reported
2-Methoxy-3-(propan-2-yloxy)aniline C10_{10}H15_{15}NO2_2181.23Not reportedNot reported
3-Methoxy-4-[(propan-2-yloxy)methyl]anilineC11_{11}H17_{17}NO2_2195.26Not reportedNot reported
Target CompoundC11_{11}H17_{17}NO2_2195.26 (estimated)Not availableNot available

The absence of experimental data for the target compound necessitates reliance on computational predictions. For instance, the LogP (partition coefficient) is estimated to be 2.1–2.5, indicating moderate lipophilicity, while its water solubility is likely low (<1 mg/mL at 25°C).

Synthetic Pathways and Reaction Mechanisms

Proposed Synthesis Route

The synthesis of 3-Methoxy-2-[(propan-2-yloxy)methyl]aniline may involve a multi-step approach inspired by methods used for analogous compounds:

  • Starting Material: 3-Methoxyaniline serves as the precursor, with its amine group protected to direct electrophilic substitution.

  • Alkylation: Introduction of the propan-2-yloxymethyl group via nucleophilic substitution. For example, reacting 3-methoxyaniline with isopropyl chloroformate in the presence of a base like triethylamine:

    3-Methoxyaniline + ClCOOCH(CH3)2Et3NTarget Compound + HCl\text{3-Methoxyaniline + ClCOOCH(CH}_3\text{)}_2 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound + HCl}
  • Deprotection: If protection was employed, subsequent deprotection yields the final product.

This route mirrors the synthesis of 3-Methoxy-4-[(propan-2-yloxy)methyl]aniline, where the methoxy group directs substitution to the para position. For the target compound, steric and electronic effects may favor ortho substitution, necessitating optimized reaction conditions (e.g., temperature, catalysts).

Challenges in Synthesis

  • Regioselectivity: Ensuring the propan-2-yloxymethyl group attaches specifically at position 2 requires careful control of reaction parameters.

  • Byproduct Formation: Competing reactions, such as over-alkylation or ring oxidation, may occur. Chromatographic purification or recrystallization would be essential .

Chemical Reactivity and Functionalization

Oxidation Reactions

The primary amine (-NH2_2) group is susceptible to oxidation, potentially forming nitroso or nitro derivatives under strong oxidizing conditions. Mild oxidants like hydrogen peroxide may yield hydroxylamine intermediates .

Acylation and Sulfonation

The amine group can undergo acylation with acetyl chloride or sulfonation with sulfuric acid, producing amides or sulfonamides, respectively. These derivatives are valuable intermediates in pharmaceutical synthesis .

Comparison with Structural Analogs

3-Methoxy-4-[(propan-2-yloxy)methyl]aniline

  • Structural Difference: Substituents at positions 3 and 4 vs. 2 and 3.

  • Impact: Altered electronic distribution affects reactivity. The para-substituted isomer may exhibit higher symmetry and crystallinity.

2-Methoxy-3-(propan-2-yloxy)aniline

  • Structural Difference: Methoxy at position 2 vs. 3.

  • Impact: Reduced steric hindrance near the amine group, potentially increasing nucleophilicity.

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